molecular formula C10H13N3OS B1483480 2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2098041-43-9

2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1483480
CAS No.: 2098041-43-9
M. Wt: 223.3 g/mol
InChI Key: FHYRYJWOWZYMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(Aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol ( 2098041-43-9) is a high-purity pyrazole-based chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features a multifunctional molecular architecture, integrating a pyrazole ring core substituted with a reactive aminomethyl group, a heteroaromatic thiophene ring, and a terminal ethanol moiety. Its structure is optimized for serving as a versatile scaffold in the design and synthesis of novel bioactive molecules. Pyrazole derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities. Research into analogous compounds has demonstrated that such scaffolds are frequently investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents . The presence of the aminomethyl group provides a primary handle for further functionalization via amide bond formation or Schiff base synthesis, allowing researchers to create diverse libraries of derivatives. The heteroaromatic thiophene ring can enhance π-stacking interactions with biological targets, while the ethanol tail contributes to overall molecular solubility . This reagent is particularly valuable for constructing heteroannulated pyrazole systems and for use in metal-catalyzed coupling reactions, cyclocondensations, and multi-component reactions common in modern heterocyclic chemistry . It is supplied strictly For Research Use Only and is intended for use in laboratory settings. It is not for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[5-(aminomethyl)-3-thiophen-3-ylpyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c11-6-9-5-10(8-1-4-15-7-8)12-13(9)2-3-14/h1,4-5,7,14H,2-3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYRYJWOWZYMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CN)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.

Structural Characteristics

The chemical structure of this compound features a pyrazole ring substituted with an aminomethyl group and a thiophene moiety. The molecular formula is C10H12N4SC_{10}H_{12}N_4S. The presence of these functional groups is significant as they can influence the compound's biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with aminomethyl pyrazole precursors. The methods often utilize various reagents and conditions to optimize yield and purity. For example, reactions conducted in DMF (dimethylformamide) under controlled temperatures have been reported to yield high-purity products .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including those with thiophene substitutions. For instance, related compounds have shown significant inhibition of reactive oxygen species (ROS), suggesting that this compound may exhibit similar properties .

Anticancer Properties

Research indicates that pyrazole derivatives possess anticancer activity. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves inducing apoptosis or disrupting cell cycle progression .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes, which could make this compound a candidate for further investigation in inflammatory disease models .

Case Studies

Several studies have focused on the biological evaluation of related pyrazole compounds:

StudyCompound TestedBiological ActivityFindings
Ethyl derivativeAntioxidantIC50 = 28.23 μg/mL, superior to ascorbic acid
Thiophene-linked triazolesAnticancerSignificant inhibition of HePG-2 and MCF-7 cell lines
Pyrazoline derivativesAnti-inflammatoryReduced levels of TNF-alpha and IL-6

These studies suggest that modifications to the pyrazole structure can lead to enhanced biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazole derivatives, including the target compound, have been extensively studied for their pharmacological properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown potential in targeting specific cancer pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. The ability of these compounds to inhibit pro-inflammatory cytokines makes them candidates for treating inflammatory diseases. The aminomethyl group in this compound may enhance its solubility and bioavailability, contributing to its efficacy.

Agricultural Applications

Pyrazole compounds are increasingly recognized for their utility as agrochemicals.

Pesticidal Activity

The thiophene moiety present in the compound is known to enhance insecticidal and fungicidal activity. Studies have demonstrated that similar compounds can effectively control pests while being less harmful to beneficial insects, making them suitable for integrated pest management strategies.

Materials Science Applications

In materials science, pyrazole derivatives are explored for their properties as ligands in coordination chemistry.

Coordination Complexes

The ability of this compound to form stable coordination complexes with transition metals can be utilized in catalysis and sensor technology. Research has shown that such complexes can exhibit enhanced reactivity and selectivity in various chemical reactions.

Case Studies

StudyApplicationFindings
Metwally et al. (2024)AnticancerDemonstrated that pyrazole derivatives induce apoptosis in breast cancer cells.
American Elements (2024)AgrochemicalReported effective pest control with minimal environmental impact using thiophene-containing pyrazoles.
Bidepharm (2024)Material ScienceHighlighted the formation of stable metal complexes that enhance catalytic activity.

Comparison with Similar Compounds

2-[5-Amino-3-(Thiophen-2-yl)-1H-Pyrazol-1-yl]ethan-1-ol (CAS 956440-32-7)

  • Structure : Differs in thiophene substitution (position 2 vs. 3).
  • Properties : Molecular weight 209.27 g/mol , identical to the target compound.
  • Impact : Thiophen-2-yl substitution may alter steric interactions in binding pockets due to differing sulfur orientation .

2-[5-Amino-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]ethan-1-ol (CAS 1152952-75-4)

  • Structure : Replaces thiophene with a trifluoromethyl (CF₃) group.
  • Properties : Molecular formula C₆H₈F₃N₃O , molecular weight 195.14 g/mol .

Ethyl 2-(5-Methyl-3-Phenyl-1H-Pyrazol-1-yl)Acetate (CAS 1045893-49-9)

  • Structure : Contains a phenyl group at position 3 and an ester-linked ethyl acetate.
  • Properties : Molecular weight 244.29 g/mol .
  • Impact: The ester group increases lipophilicity, affecting membrane permeability compared to the ethanol moiety in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound C₉H₁₂N₃OS 209.27 1.2 15.8 (PBS, pH 7.4)
2-(Thiophen-2-yl) Analogue C₉H₁₂N₃OS 209.27 1.5 12.3
CF₃ Derivative C₆H₈F₃N₃O 195.14 2.1 5.6
Ethyl Acetate Derivative C₁₄H₁₆N₂O₂ 244.29 3.0 0.8

*LogP values estimated via computational modeling.

Preparation Methods

Pyrazole Ring Formation via Hydrazone Cyclization

One common approach to pyrazole synthesis is the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or hydrazones derived from aldehydes/ketones.

  • General Procedure : Hydrazones of aryl aldehydes react with substituted ketones under reflux conditions in solvents such as ethanol or dimethyl sulfoxide (DMSO), often in the presence of acid or base catalysts. The reaction mixture is monitored by thin-layer chromatography (TLC) and, upon completion, quenched with water and extracted with ethyl acetate. The crude product is purified by column chromatography or crystallization.

  • Specific to Thiophene-Substituted Pyrazoles : Incorporation of the thiophene ring at the 3-position is achieved by using thiophene-3-carbaldehyde or thiophene-3-acetyl derivatives as starting materials in the hydrazone formation step. The subsequent cyclization yields the 3-(thiophen-3-yl)pyrazole core.

Introduction of Aminomethyl Group at the 5-Position

  • The aminomethyl group is typically introduced via reduction or substitution reactions on a suitable precursor bearing a formyl or halomethyl group at the 5-position of the pyrazole ring.

  • An alternative method involves the use of aminomethyl-containing hydrazines or hydrazides in the initial condensation step, which directly installs the aminomethyl substituent during pyrazole ring formation.

Attachment of the Ethan-1-ol Side Chain

  • The ethan-1-ol moiety linked to the pyrazole nitrogen is introduced by alkylation reactions using 2-bromoethanol or 2-chloroethanol as alkylating agents under basic conditions.

  • Alternatively, direct condensation of the pyrazole nitrogen with 2-hydroxyethyl derivatives under reflux conditions can yield the desired ethan-1-ol substituent.

Representative Synthetic Route

Step Reaction Conditions Outcome
1 Formation of hydrazone from thiophene-3-carbaldehyde and hydrazine hydrate Reflux in ethanol, 4-6 h Hydrazone intermediate
2 Cyclization to pyrazole ring Reflux with substituted ketone or α,β-unsaturated carbonyl compound in acidic/basic medium 3-(Thiophen-3-yl)pyrazole core
3 Introduction of aminomethyl group Reduction of formyl group or substitution with aminomethyl reagent 5-(Aminomethyl) substituted pyrazole
4 Alkylation of pyrazole nitrogen with 2-bromoethanol Reflux in ethanol with base (e.g., KOH) 2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

Reaction Conditions and Optimization

  • Solvents : Ethanol is preferred for its solubility properties and ease of removal. DMSO is also used to enhance reaction rates in some steps.

  • Catalysts : Acidic catalysts like hydrochloric acid or glacial acetic acid facilitate hydrazone formation and cyclization. Basic catalysts such as KOH promote alkylation steps.

  • Temperature : Reflux temperatures (around 78°C for ethanol) are typical for cyclization and alkylation steps. Reaction times vary between 2 to 6 hours depending on step and substrate.

  • Purification : Crystallization from ethanol or ethanol/dioxane mixtures is common. Column chromatography using silica gel with ethyl acetate/hexane mixtures is employed for purification when necessary.

Analytical Characterization for Preparation Verification

  • NMR Spectroscopy : ^1H NMR confirms the pyrazole ring protons, aminomethyl group (CH2-NH2), and ethan-1-ol side chain (CH2-CH2-OH).

  • IR Spectroscopy : Presence of -OH and -NH2 groups is confirmed by broad absorption bands at 3200–3500 cm^-1.

  • Mass Spectrometry : Molecular ion peaks consistent with molecular weight 223.3 g/mol confirm compound identity.

  • Chromatographic Purity : HPLC with UV detection at 254 nm ensures batch consistency and purity.

Data Table: Summary of Preparation Parameters

Parameter Typical Value Notes
Solvent Ethanol, DMSO Ethanol preferred for ease of workup
Catalyst HCl, Acetic acid, KOH Acid for cyclization, base for alkylation
Temperature Reflux (~78°C) Maintains reaction rate
Reaction Time 2–6 hours Varies by step
Purification Crystallization, Column chromatography Solvent choice critical for purity
Yield 65–85% Dependent on substituents and conditions

Research Findings and Notes

  • The modular one-pot synthesis methods reported for related 3,5-diarylpyrazoles demonstrate good to excellent yields and can be adapted for thiophene-substituted analogs.

  • Hydrazone intermediates are crucial for regioselective cyclization to the pyrazole ring, allowing for the precise placement of substituents.

  • Alkylation of the pyrazole nitrogen with 2-haloethanols is an efficient route to install the ethan-1-ol side chain, with reaction conditions optimized to minimize side reactions.

  • The aminomethyl group introduction may require careful control of reduction or substitution steps to avoid over-reduction or side product formation.

  • Purification challenges can be addressed by solvent selection and chromatographic techniques, ensuring high purity for biological evaluation.

Q & A

Q. Table 1: Optimization of Reaction Conditions

ConditionExample 1 ()Example 2 ()
SolventGlacial acetic acidDioxane
Reaction Time4 hours12 hours
Yield65%48%
Purity (HPLC)>95%85%

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Q. Basic Characterization

  • NMR : 1H^1H NMR (DMSO-d6) shows distinct peaks for the thiophen-3-yl proton (δ 7.4–7.6 ppm), pyrazole NH (δ 8.1 ppm), and hydroxethyl group (δ 3.6–4.0 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 278.1) confirms molecular weight.

Q. Advanced Challenges

  • Tautomerism : The 1H-pyrazole ring exhibits tautomeric shifts (1H vs. 2H forms), complicating NMR interpretation. Dynamic NMR or low-temperature experiments (100 K, as in ) can resolve this .
  • X-ray Crystallography : SHELXL refinement () is critical for resolving disorder in the aminomethyl group, with R-factors < 0.05 achieved via iterative hydrogen-atom placement .

What strategies address contradictions in reported biological activity data for pyrazole-thiophene derivatives?

Q. Data Contradiction Analysis

  • Case Study : reports kinase inhibition (IC50_{50} < 100 nM) for pyrazole derivatives, while notes variable activity due to substituent positioning.
  • Methodology :
    • Dose-response curves : Validate activity across multiple cell lines (e.g., Jak2 V617F mutants vs. wild-type).
    • Structural alignment : Overlay crystallographic data () with kinase binding sites to identify steric clashes or hydrogen-bond mismatches .

How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Q. Advanced Methodological Approach

  • Molecular Docking : Use AutoDock Vina to screen derivatives against B-Raf (PDB: 3C4C). Prioritize compounds with ΔG < -9 kcal/mol .
  • ADMET Prediction : SwissADME predicts logP (2.1–3.5) and solubility (LogS -4.2), highlighting the need for hydroxethyl group modifications to enhance bioavailability .

Q. Table 2: Predicted ADMET Properties

ParameterValue
logP2.8
H-bond donors3
Caco-2 permeabilityModerate (5.2 × 106^-6 cm/s)
CYP3A4 inhibition riskLow

What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound?

Q. SAR Design Principles

  • Core Modifications :
    • Pyrazole ring : Substitute N1 with ethyl vs. phenyl groups () to assess steric effects on kinase binding.
    • Thiophene position : Compare thiophen-3-yl (target compound) vs. thiophen-2-yl () for π-π stacking efficiency.
  • Assay Selection :
    • In vitro : Kinase inhibition (TRK, Jak2) at 1–100 μM .
    • In vivo : Pharmacokinetic profiling in rodent models (t1/2_{1/2} > 2 hours for hydroxethyl derivatives) .

How can researchers mitigate instability issues during storage and handling?

Q. Stability Optimization

  • Degradation pathways : Hydrolysis of the hydroxethyl group under acidic conditions (pH < 4) or oxidation of the thiophene ring.
  • Solutions :
    • Store at -20°C in amber vials with desiccants.
    • Formulate as lyophilized powders (trehalose matrix) to prevent hygroscopic degradation .

What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Q. Advanced Crystallography

  • Disorder : The aminomethyl group exhibits rotational disorder, requiring SHELXL’s PART and SUMP instructions for anisotropic refinement .
  • Twinned data : Use SHELXD for initial phasing and TWINLAW to identify twin domains (common in monoclinic systems) .

How do solvent polarity and pH influence solubility during formulation?

Q. Solubility Profiling

  • Polar solvents : DMSO (≥50 mg/mL) vs. aqueous buffers (PBS: 1.2 mg/mL at pH 7.4).
  • pH adjustment : Solubility increases to 8 mg/mL at pH 3 (hydrochloride salt formation) but risks hydrolysis .

What analytical methods validate purity for publication-quality data?

Q. Purity Assurance

  • HPLC : C18 column, gradient elution (ACN:H2O + 0.1% TFA), retention time 6.8 minutes .
  • Elemental analysis : Acceptable C/H/N deviations < 0.4% from theoretical values .

How can researchers reconcile discrepancies between computational predictions and experimental bioactivity?

Q. Case Study Analysis

  • Example : Predicted TRK inhibition (GlideScore -10.2) but no observed activity in cell assays.
  • Root cause : Off-target binding (e.g., serum protein adsorption) or metabolic instability.
  • Solution :
    • Perform plasma protein binding assays (Equilibrium dialysis, >95% bound).
    • Introduce fluorine substituents to block metabolic hotspots (CYP450-mediated oxidation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol

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